strontium;2-ethylhexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Strontium;2-ethylhexanoate is a chemical compound with the molecular formula C16H30O4Sr. It is a strontium salt of 2-ethylhexanoic acid and is commonly used in various industrial and scientific applications. This compound is known for its solubility in organic solvents and its role as a precursor in the synthesis of other strontium-based compounds .
Vorbereitungsmethoden
Strontium;2-ethylhexanoate can be synthesized through the reaction of strontium hydroxide or strontium carbonate with 2-ethylhexanoic acid. The reaction typically involves heating the mixture to facilitate the formation of the strontium salt. Industrial production methods often use aliphatic alcohols as solvents to enhance the reaction efficiency . The reaction conditions may vary, but common parameters include temperatures ranging from 60°C to 120°C and reaction times of several hours.
Analyse Chemischer Reaktionen
Strontium;2-ethylhexanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of strontium oxide and other by-products.
Reduction: Reduction reactions involving this compound are less common but can occur under specific conditions.
Substitution: This compound can participate in substitution reactions, where the 2-ethylhexanoate group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of strontium;2-ethylhexanoate involves its interaction with biological systems, particularly in bone metabolism. Strontium promotes osteoblast function (bone formation) and inhibits osteoclast function (bone resorption), leading to enhanced bone strength and reduced fracture risk . The molecular targets include calcium-sensing receptors and pathways involved in bone remodeling, such as the RANK/RANKL/OPG pathway .
Vergleich Mit ähnlichen Verbindungen
Strontium;2-ethylhexanoate can be compared with other similar compounds, such as:
Calcium;2-ethylhexanoate: Similar in structure but with calcium instead of strontium. It is used in similar applications but may have different biological effects.
Barium;2-ethylhexanoate: Another similar compound with barium. It is used in different industrial applications and has distinct chemical properties.
Magnesium;2-ethylhexanoate: Used in various chemical reactions and industrial processes, but with different reactivity and applications compared to this compound
This compound is unique due to its specific interactions with biological systems, particularly in bone health, making it a valuable compound in both scientific research and industrial applications.
Eigenschaften
Molekularformel |
C16H30O4Sr |
---|---|
Molekulargewicht |
374.0 g/mol |
IUPAC-Name |
strontium;2-ethylhexanoate |
InChI |
InChI=1S/2C8H16O2.Sr/c2*1-3-5-6-7(4-2)8(9)10;/h2*7H,3-6H2,1-2H3,(H,9,10);/q;;+2/p-2 |
InChI-Schlüssel |
DLWBHRIWCMOQKI-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Sr+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.